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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties
of the a, 3, and y polymorphs of aluminum hydride (AlHs). A comprehensive understanding of
the thermodynamics of these materials is critical for their application in various fields, including
hydrogen storage and as energetic materials. This document summarizes key quantitative
data, details experimental methodologies, and provides visualizations of the phase transitions
and decomposition pathways.

Core Thermodynamic Data

The thermodynamic stability and decomposition of AlH3 polymorphs are central to their
practical application. The a-phase is the most thermodynamically stable, while the 3 and y
phases are metastable and will transition to the a-phase upon heating.[1][2] The following
tables summarize the key thermodynamic parameters for the a, 3, and y polymorphs of AlHs.
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Property

o-AlHs

B-AlHs

y-AlHs3

Enthalpy of Formation

-9.9 £ 0.6 kJ/mol[3] -

(AHf°)

-11.4 + 0.8 kJ/mol[4]
[5]

-11.49 kJ/mol[6]

Total Formation
Enthalpy (AHtotal)

-8.0 kJ/mol[4]

-7.1 £ 1.0 kd/mol[3]

Gibbs Free Energy of
Formation (AGf°) at

48.5 + 0.4 kJ/mol[4]

50.5 kJ/mol[4]

51.4 + 1.0 kd/mol[3]

298 K
Decomposition 170 °C[4] Transitions to a-phase  Transitions to a-phase
Temperature at ~100 °CJ3] at ~100 °C[3]

Standard Molar Heat

45.22 J mol-1 K-1[6] -

Capacity (Cp°)

Table 1: Thermodynamic Properties of a, 3, and y-AlHs

The less stable 3 and y polymorphs undergo an exothermic transition to the more stable a-

phase before decomposition.[2][5] The enthalpies of these transitions have been measured and

are presented in Table 2.

Enthalpy of Transition

Transition Onset Temperature (TO)
(AHtrans)

B-AlHz — a-AlH3 -1.5 + 0.4 kd/mol[3] ~100 °CJ[3]

y-AlHs - a-AlHs -2.8 + 0.4 kJ/mol[3] ~100.7 °C[3]

Table 2: Enthalpies of Polymorphic Transitions

Experimental Protocols
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The determination of the thermodynamic properties of AlHs polymorphs relies on a combination
of analytical techniques. The primary methods cited in the literature are Differential Scanning
Calorimetry (DSC), Thermogravimetric Analysis (TGA), and ex-situ X-ray Diffraction (XRD).

Synthesis of AlHz Polymorphs

The synthesis of the different polymorphs of AlHs is highly sensitive to the reaction conditions,
particularly temperature and time. A common method involves the reaction of lithium alanate
(LiAIH4) with aluminum chloride (AICIs) in an ether solvent.[4]

General Synthesis: A solution of AlHs in ether is produced by the reaction: 3LiAlH4 + AICIz -
4AlIHs + 3LIiCI. The LiCl is filtered out, and the solvated AlHs is then desolvated.

e y-AlHs3 Formation: This polymorph is formed in the presence of excess LiAlH4 at
approximately 60-70 °C.[3]

e [(-AlHs Formation: The presence of both excess LiAlH4 and LiBHa4 leads to the formation of
3-AlHs.[3]

e 0-AlHs Formation: Higher temperatures (around 70 °C) or longer heating times during
desolvation will result in the formation of the most stable a-polymorph.[3]

Thermal Analysis: Differential Scanning Calorimetry
(DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are crucial for determining the transition temperatures, enthalpies of reaction,
and decomposition kinetics.

 Instrumentation: A Mettler-Toledo DSC822e or similar instrument is typically used.[3]
o Methodology:
o A small sample of the AlHs3 polymorph (typically 3-6 mg) is placed in a crucible.[3][7]

o The sample is heated at a constant ramp rate, commonly 10 °C/min, under an inert
atmosphere such as argon.[3][8]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.hydrogen.energy.gov/docs/hydrogenprogramlibraries/pdfs/progress-06/iv_a_4a_graetz.pdf?sfvrsn=827238b6_1
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://conference.ing.unipi.it/ichs2011/papers/245.pdf
https://www.bnl.gov/tcp/uploads/files/bsa-05-15j-3.pdf
https://apps.dtic.mil/sti/citations/ADA440306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The heat flow to or from the sample is measured relative to a reference crucible.
Exothermic events (like the B —a and y - a transitions) and endothermic events (like the
decomposition of a-AlHs) are recorded as peaks in the DSC curve.[3]

o TGA s performed concurrently or separately to measure the mass loss as a function of
temperature, which corresponds to the release of hydrogen gas during decomposition.[8]

Structural Analysis: Ex-situ X-ray Diffraction (XRD)

Ex-situ XRD is used to identify the crystalline phases present before, during, and after thermal
treatment.

o Methodology:

o An initial XRD pattern of the sample is taken at room temperature to confirm the starting
polymorph.[3]

o The sample is then heated to a specific temperature corresponding to a thermal event
observed in the DSC, for example, just after the exothermic transition peak.[3]

o The sample is then quenched to room temperature.[3]
o Asecond XRD pattern is taken to identify the new crystalline phase(s) formed.[3]

o This process is repeated at higher temperatures, for instance, after the final endothermic
decomposition peak, to confirm the formation of aluminum metal.[3]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.
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Synthesis Pathway of AIH3 Polymorphs
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Caption: Synthesis pathways for a, 3, and y-AlHs polymorphs.
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Thermal Decomposition Pathways of AIH3 Polymorphs
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Caption: Thermal decomposition pathways of AlHs polymorphs.
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Experimental Workflow for Thermodynamic Analysis
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Caption: Experimental workflow for thermodynamic analysis of AlHs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Thermodynamic Properties of a, 3, and y-AlHs]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1193915#thermodynamic-properties-of-and-alh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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